乙酰左旋肉碱-d3 盐酸盐

描述

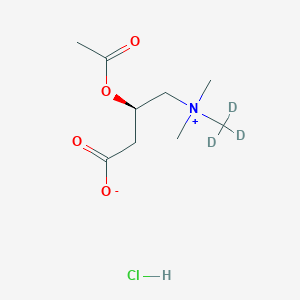

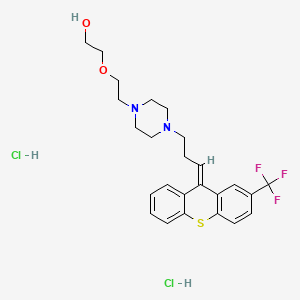

Acetyl L-Carnitine-d3 Hydrochloride is a labelled version of Acetyl L-Carnitine Hydrochloride . It is a mitochondrial metabolite that helps transport fatty acids into the mitochondria for energy . It also upregulates metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .

Synthesis Analysis

Acetyl-L-carnitine-d3 is used as an internal standard for the quantification of L-acetylcarnitine by GC- or LC-MS . It is an acetylated form of the essential mitochondrial metabolite L-carnitine that is catabolized by plasma esterases into carnitine .Molecular Structure Analysis

The molecular formula of Acetyl L-Carnitine-d3 Hydrochloride is C9D3H14NO4·HCl . It is an isotopically labelled version of Acetyl L-Carnitine Hydrochloride .Chemical Reactions Analysis

Acetyl-L-carnitine-d3 facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation, enhances acetylcholine production, and stimulates protein and membrane phospholipid synthesis .Physical And Chemical Properties Analysis

Acetyl L-Carnitine-d3 Hydrochloride is a solid substance . Its optical activity is [α]25/D -28°, c = 1 in H2O . The melting point is 194 °C (dec.) (lit.) .科学研究应用

Internal Standard for Quantification

Acetyl-L-carnitine-d3 is often used as an internal standard for the quantification of L-acetylcarnitine by GC- or LC-MS . This application is crucial in analytical chemistry where accurate and precise quantification of substances is required.

Fatty Acid Oxidation

Acetyl-L-carnitine-d3 facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process is vital for energy production in cells, especially during periods of high energy demand.

Enhancement of Acetylcholine Production

Acetyl-L-carnitine-d3 enhances the production of acetylcholine , a neurotransmitter that plays a key role in many functions in the body including muscle movement and memory.

Stimulation of Protein and Membrane Phospholipid Synthesis

Acetyl-L-carnitine-d3 stimulates protein and membrane phospholipid synthesis . This is important for cell growth, repair, and maintenance.

Isotopic Labeling for Mass Spectrometry

Acetyl-L-carnitine-d3, with its deuterium (d3) label, is used for mass spectrometry imaging and quantitative measurements . The deuterium label allows for the tracking of the compound in various biological processes.

Research on Metabolic Modifications

Prolonged supplementation of Acetyl-L-carnitine-d3 has been studied for its effects on metabolism and metabolic modifications . This includes its potential effects on physical performance and muscle protein balance.

作用机制

Target of Action

Acetyl L-Carnitine-d3 Hydrochloride is an acetylated form of the essential mitochondrial metabolite L-carnitine . The primary targets of Acetyl L-Carnitine-d3 Hydrochloride are the mitochondria, where it assists in fatty acid metabolism .

Mode of Action

Acetyl L-Carnitine-d3 Hydrochloride facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . It also enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .

Biochemical Pathways

The compound plays a crucial role in the mitochondrial fatty acid metabolism pathway . It helps transport fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . This process is essential for the production of energy in the form of adenosine triphosphate (ATP) .

Pharmacokinetics

It’s known that the compound is blood-brain permeable , indicating that it can cross the blood-brain barrier, which is crucial for its effects on the central nervous system.

Result of Action

The action of Acetyl L-Carnitine-d3 Hydrochloride results in enhanced energy production due to improved fatty acid oxidation . It also leads to increased acetylcholine production and stimulated protein and membrane phospholipid synthesis . These actions contribute to its potential therapeutic effects in various conditions, including neuropathy, depression, and dementia .

Action Environment

The action of Acetyl L-Carnitine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by storage conditions . .

安全和危害

属性

IUPAC Name |

(3R)-3-acetyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATPLOXBFFRHDN-WVKKGGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)